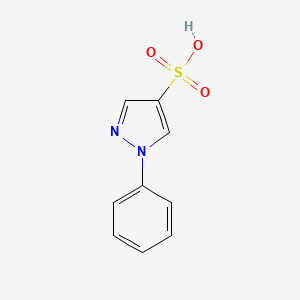
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide, also known as HODHB, is a synthetic compound that has been studied for its potential in various scientific research applications. It is a member of the class of compounds known as hydroxamic acids, which are known to have various biological activities.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDACs, N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide may alter gene expression and lead to its biological effects.
Biochemical and Physiological Effects:
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. In cancer cells, N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been shown to induce apoptosis and inhibit cell cycle progression. In animal models of inflammatory diseases, N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been shown to reduce levels of pro-inflammatory cytokines and improve symptoms. In animal models of neurodegenerative diseases, N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide in lab experiments is its specificity for HDAC inhibition. This can allow researchers to study the effects of HDAC inhibition without the potential off-target effects of other HDAC inhibitors. However, one limitation of using N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide is its relatively low potency compared to other HDAC inhibitors. This may require the use of higher concentrations of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide in experiments, which can increase the risk of non-specific effects.
Future Directions
There are several future directions for research on N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide. One area of interest is its potential as a cancer therapy, either alone or in combination with other therapies. Another area of interest is its potential in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide and its potential off-target effects.
Synthesis Methods
The synthesis of N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide involves several steps, starting with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid to form 4-chloro-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyric acid. This intermediate is then treated with hydroxylamine hydrochloride to form N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide.
Scientific Research Applications
N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been studied for its potential in various scientific research applications, including cancer treatment, anti-inflammatory activity, and neuroprotection. In cancer treatment, N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory activity, N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been shown to reduce inflammation in animal models of inflammatory diseases. In neuroprotection, N-(4-hydroxy-3-(2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetyl)phenyl)butyramide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-[4-hydroxy-3-[2-(3-oxo-1H-2-benzofuran-1-yl)acetyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-5-19(24)21-12-8-9-16(22)15(10-12)17(23)11-18-13-6-3-4-7-14(13)20(25)26-18/h3-4,6-10,18,22H,2,5,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYDJZSPAOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)
![2-({[6-(ethoxycarbonyl)-4H-1,3-benzodioxin-8-yl]methyl}thio)pyridinium-1-olate](/img/structure/B2465229.png)
![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2465237.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2465239.png)
![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)
![N-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2465243.png)


![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)